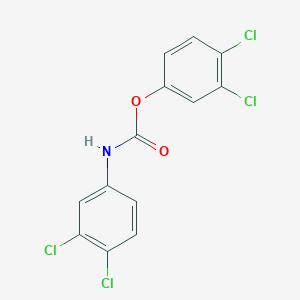
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H7Cl4NO2 It is a derivative of carbamic acid and is characterized by the presence of two 3,4-dichlorophenyl groups attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with phosgene or a phosgene equivalent, followed by the reaction with another equivalent of 3,4-dichloroaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Major Products
Substitution: Products depend on the nucleophile used; common products include substituted anilines.
Hydrolysis: 3,4-dichloroaniline and carbon dioxide.
Applications De Recherche Scientifique
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of specific enzymes or receptors in biological systems. For instance, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorophenyl N-(4-chloro-2-methylphenyl)carbamate
- Isopropyl N-(3,4-dichlorophenyl)carbamate
- Methyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of two identical 3,4-dichlorophenyl groups, which confer specific chemical and biological properties. This structural feature distinguishes it from other carbamates that may have different substituents on the phenyl rings .
Propriétés
Numéro CAS |
92961-10-9 |
|---|---|
Formule moléculaire |
C13H7Cl4NO2 |
Poids moléculaire |
351.0 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-9-3-1-7(5-11(9)16)18-13(19)20-8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19) |
Clé InChI |
YNHFSEXKHDPCLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
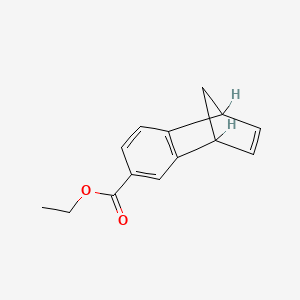
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
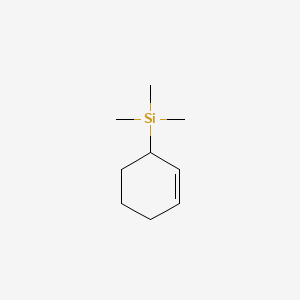

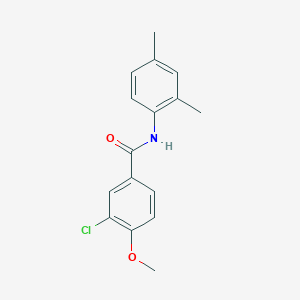
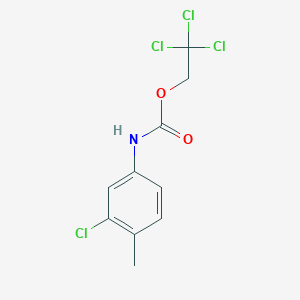
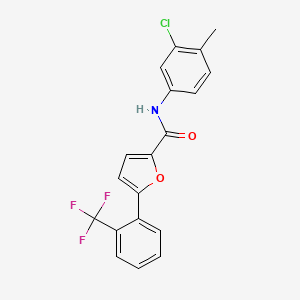
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
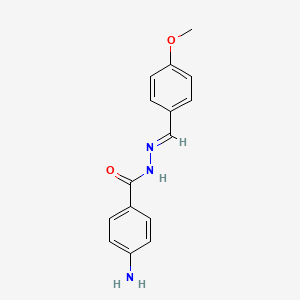
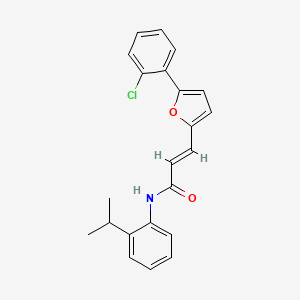

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
